(2Z)-7-hydroxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-7-hydroxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromene core with a hydroxy group at the 7th position, an imino group at the 2nd position, and a carboxamide group at the 3rd position, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-hydroxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-phenoxyaniline with 7-hydroxy-2H-chromene-3-carboxylic acid under acidic conditions to form the imino linkage. The reaction is often carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-hydroxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the phen
Properties
Molecular Formula |
C22H16N2O4 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
7-hydroxy-2-(4-phenoxyphenyl)iminochromene-3-carboxamide |
InChI |
InChI=1S/C22H16N2O4/c23-21(26)19-12-14-6-9-16(25)13-20(14)28-22(19)24-15-7-10-18(11-8-15)27-17-4-2-1-3-5-17/h1-13,25H,(H2,23,26) |
InChI Key |
ANERHADTEDYVFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C3C(=CC4=C(O3)C=C(C=C4)O)C(=O)N |
Origin of Product |
United States |
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